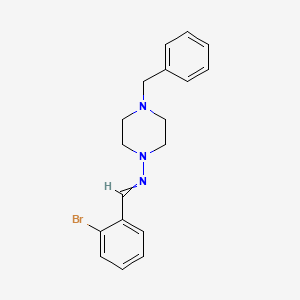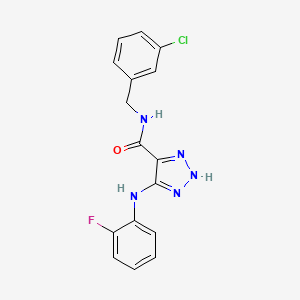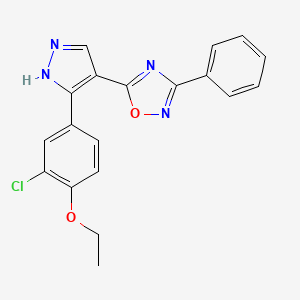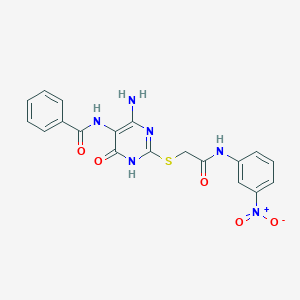![molecular formula C15H12BrNO3 B14109212 1-[2-(2-Bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene](/img/structure/B14109212.png)
1-[2-(2-Bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Bromo-2’-nitro-4’-methoxystilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, and this particular compound features a bromine atom at the 2-position, a nitro group at the 2’-position, and a methoxy group at the 4’-position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromo-2’-nitro-4’-methoxystilbene typically involves a multi-step process:
Bromination: The starting material, 4’-methoxystilbene, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’-position.
Purification: The final product is purified through recrystallization or column chromatography to obtain (E)-2-Bromo-2’-nitro-4’-methoxystilbene in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the hazardous nature of bromine and nitric acid.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-Bromo-2’-nitro-4’-methoxystilbene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite, ethanol.
Oxidation: Potassium permanganate, acetone, water.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Amino-2’-nitro-4’-methoxystilbene.
Oxidation: 2-Bromo-2’-nitro-4’-hydroxystilbene.
Aplicaciones Científicas De Investigación
(E)-2-Bromo-2’-nitro-4’-methoxystilbene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mecanismo De Acción
The mechanism of action of (E)-2-Bromo-2’-nitro-4’-methoxystilbene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
(E)-2-Bromo-4’-methoxystilbene: Lacks the nitro group, resulting in different reactivity and biological activity.
(E)-2-Nitro-4’-methoxystilbene: Lacks the bromine atom, affecting its substitution reactions.
(E)-2-Bromo-2’-nitrostilbene: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness: (E)-2-Bromo-2’-nitro-4’-methoxystilbene is unique due to the combination of bromine, nitro, and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12BrNO3 |
|---|---|
Peso molecular |
334.16 g/mol |
Nombre IUPAC |
1-[2-(2-bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C15H12BrNO3/c1-20-13-9-8-12(15(10-13)17(18)19)7-6-11-4-2-3-5-14(11)16/h2-10H,1H3 |
Clave InChI |
BKVTVHCAKMKBTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC2=CC=CC=C2Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109145.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14109147.png)


![N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109163.png)
![1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109178.png)
![N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide](/img/structure/B14109182.png)
![3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109194.png)

![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate](/img/structure/B14109205.png)
![1-[(2E)-but-2-en-1-yl]-7-(3,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14109215.png)

